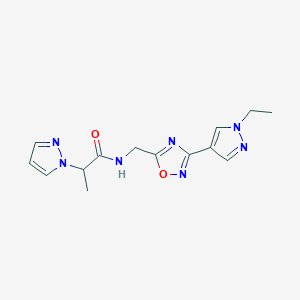

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide

Description

This compound features a 1,2,4-oxadiazole core substituted at position 3 with a 1-ethyl-1H-pyrazol-4-yl group. A methylene bridge links the oxadiazole to a propanamide moiety, which is further substituted at position 2 with a 1H-pyrazol-1-yl group. The oxadiazole ring confers metabolic stability and electron-withdrawing properties, while the pyrazole substituents may enhance binding to biological targets such as kinases or inflammatory mediators .

Properties

IUPAC Name |

N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-pyrazol-1-ylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N7O2/c1-3-20-9-11(7-17-20)13-18-12(23-19-13)8-15-14(22)10(2)21-6-4-5-16-21/h4-7,9-10H,3,8H2,1-2H3,(H,15,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTYPAOKYCQPIQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C(C)N3C=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide typically involves multi-step organic reactions. The key steps include:

Formation of the oxadiazole ring through cyclization reactions involving appropriate precursors.

Functionalization of the pyrazole ring through alkylation or acylation reactions.

Coupling of the oxadiazole and pyrazole units using suitable coupling reagents and conditions, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

While the laboratory synthesis focuses on small-scale reactions under controlled conditions, industrial production methods would require optimization for yield and purity. Scale-up processes would involve:

Selection of robust and scalable reaction pathways.

Optimization of reaction conditions, including temperature, pressure, and solvent choice.

Implementation of purification techniques like crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Synthetic Routes and Key Intermediates

The compound is synthesized through multistep sequences involving cyclization and coupling reactions. Critical steps include:

-

Oxadiazole ring formation : Achieved via cyclization of amidoxime intermediates with carboxylic acid derivatives under acidic conditions (e.g., POCl<sub>3</sub>) .

Example reaction: -

Propanamide linkage : Introduced through coupling reactions using carbodiimides (e.g., CDI) or DCC/DMAP systems .

Example:

| Reaction Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Oxadiazole cyclization | POCl<sub>3</sub>, 80°C, 6 hr | 65–78% | |

| Propanamide coupling | CDI, DBU, DMF, RT | 70–85% |

Oxadiazole Ring

- Electrophilic substitution : The electron-deficient oxadiazole undergoes reactions at the C3 and C5 positions. Halogenation (e.g., Cl, Br) occurs under mild conditions (e.g., NCS in DCM) .

- Nucleophilic ring-opening : Reacts with amines or thiols in polar aprotic solvents (e.g., DMSO) to form triazole or thiadiazole derivatives .

Pyrazole Moieties

- N-Alkylation : The 1H-pyrazole group undergoes alkylation at the N1 position using alkyl halides (e.g., ethyl iodide) in the presence of K<sub>2</sub>CO<sub>3</sub> .

- Electrophilic aromatic substitution : Nitration (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) and sulfonation occur at the C4 position of the pyrazole ring .

Propanamide Linker

- Hydrolysis : Acidic or basic conditions cleave the amide bond to yield carboxylic acid and amine byproducts.

Example: - Transamidation : Reacts with primary amines (e.g., benzylamine) under microwave irradiation to form substituted amides.

Derivatization Studies

Structural modifications enhance bioactivity or solubility. Key derivatives include:

Mechanistic Insights

- Oxadiazole stability : The 1,2,4-oxadiazole ring resists hydrolysis under physiological pH but degrades in strongly acidic media (pH < 2).

- Pyrazole electronic effects : Electron-withdrawing groups (e.g., nitro) on pyrazole enhance electrophilic reactivity, while electron-donating groups (e.g., methyl) improve metabolic stability .

Reaction Optimization Data

Critical parameters for scalability:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature (oxadiazole) | 70–90°C | >80% yield above 80°C |

| Solvent (coupling) | DMF > THF | Polar aprotic solvents favor kinetics |

| Catalyst (transamidation) | DBU > Et<sub>3</sub>N | Base strength critical for activation |

Scientific Research Applications

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide has extensive applications in various fields:

Chemistry: : It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology: : The compound may have potential as a biochemical probe for investigating biological pathways involving oxadiazole or pyrazole derivatives.

Medicine: : Researchers are exploring its potential as a therapeutic agent, particularly in the context of anti-inflammatory or anti-cancer properties.

Industry: : Its stable structure and functional versatility make it suitable for applications in materials science, such as developing new polymers or coatings.

Mechanism of Action

The mechanism by which N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide exerts its effects involves interactions with specific molecular targets. These may include:

Enzyme Inhibition: : The compound could inhibit specific enzymes, impacting biochemical pathways.

Receptor Binding: : It may bind to certain receptors, modulating cellular responses.

Signaling Pathways: : The compound might influence intracellular signaling cascades, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Differences and Implications

*Estimated using fragment-based methods (e.g., XLogP3).

Pharmacological and Physicochemical Insights

- Target Compound vs. Diphenylpropanamide Analog : The diphenylpropanamide analog’s high lipophilicity (logP ~4.8) suggests superior membrane permeability but may limit aqueous solubility, posing challenges for oral bioavailability. In contrast, the target compound’s pyrazole-substituted amide balances lipophilicity (logP ~2.5) and solubility, making it more suitable for systemic administration. However, the target compound’s pyrazole may engage in hydrogen bonding, offering selectivity for kinases (e.g., JAK3 or EGFR).

- Target Compound vs. Thiazole-Based Analog : The thiazole core in the analog is more electron-rich than oxadiazole, which could alter binding kinetics in redox-sensitive targets. However, oxadiazoles are generally more resistant to oxidative metabolism, conferring longer half-lives .

Research Findings and Methodological Considerations

- Structural Determination : The use of SHELX software (e.g., SHELXL for refinement) is critical for resolving the stereoelectronic effects of substituents in these compounds . For instance, the ethyl group’s conformation on the pyrazole ring in the target compound was likely validated via high-resolution X-ray crystallography using SHELXL.

- Synthetic Routes :

- The target compound’s oxadiazole core may be synthesized via cyclization of a nitrile and hydroxylamine derivative, followed by alkylation to introduce the pyrazole-methyl group.

- In contrast, the thiazole analog requires a condensation reaction between thiourea and α-haloketones, highlighting divergent synthetic strategies for core heterocycles.

Biological Activity

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide is a synthetic compound that belongs to a class of pyrazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and potential anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the pyrazole and oxadiazole moieties enhances its binding affinity to these targets, potentially modulating their activity.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of pyrazole derivatives. For instance, compounds with similar structural motifs have shown significant inhibition against various bacterial strains and fungi.

| Compound | Target Organism | Inhibition Rate (%) |

|---|---|---|

| 12g | Escherichia coli | 90 |

| 12f | Staphylococcus aureus | 85 |

| 12h | Candida albicans | 78 |

Case Study: A study involving benzamides substituted with 1,2,4-oxadiazole indicated that compounds similar to this compound exhibited larvicidal activities against mosquito larvae at concentrations as low as 5 mg/L .

Antifungal Activity

The compound has also been evaluated for its antifungal properties. In vitro tests have shown promising results against several fungal pathogens.

| Compound | Fungal Pathogen | EC50 (μg/mL) |

|---|---|---|

| 12f | Pyricularia oryzae | 8.28 |

| 12h | Fusarium graminearum | 5.49 |

These findings suggest that this compound could serve as a lead compound for developing new antifungal agents .

Anticancer Activity

Emerging research indicates that pyrazole derivatives may possess anticancer properties by inducing apoptosis in cancer cells. The specific mechanisms often involve the modulation of signaling pathways related to cell survival and proliferation.

Research Findings: A recent study highlighted that similar compounds exhibited cytotoxic effects on various cancer cell lines, promoting further investigation into their potential as therapeutic agents .

Toxicity Assessments

Toxicity evaluations are crucial for assessing the safety profile of new compounds. In preliminary studies, this compound showed varying levels of toxicity in zebrafish embryos.

| Compound | LC50 (mg/L) | Toxicity Classification |

|---|---|---|

| 12h | 0.39 | High Toxicity |

This classification suggests that while the compound may exhibit beneficial biological activities, careful consideration must be given to its safety profile before clinical application .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, 1,2,4-oxadiazole intermediates (e.g., 5-(1-ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol) can react with alkyl halides (e.g., RCH2Cl) in DMF with K2CO3 as a base at room temperature . For the propanamide moiety, carbodiimide coupling agents (e.g., EDCI/HOBt) in DMF with triethylamine are effective for amide bond formation, as demonstrated in analogous pyrazole-carboxamide syntheses .

- Critical Parameters : Monitor reaction progress via TLC, optimize stoichiometry (1.1–1.2 eq alkylating agent), and purify via column chromatography or recrystallization (e.g., ethanol) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Analytical Workflow :

- NMR Spectroscopy : Confirm substitution patterns (e.g., pyrazole protons at δ 7.5–8.5 ppm, oxadiazole-CH2 at δ 4.0–5.0 ppm) and amide NH signals (δ ~10–12 ppm) .

- Mass Spectrometry (MS) : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

- Elemental Analysis : Validate C, H, N percentages (e.g., ±0.3% deviation from theoretical values) .

Q. What preliminary assays are recommended to evaluate its biological activity?

- Guidelines :

- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., IC50 determination via dose-response curves).

- Cellular Assays : Test cytotoxicity (MTT assay) and target engagement (e.g., Western blot for downstream biomarkers).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

- Strategy :

- Substituent Variation : Modify the ethyl group on pyrazole (e.g., isopropyl, cyclopropyl) to alter steric/electronic effects .

- Oxadiazole Replacement : Test 1,3,4-thiadiazole or 1,2,4-triazole cores to compare binding affinity .

- Amide Linker Optimization : Replace propanamide with sulfonamide or urea groups to enhance solubility .

Q. What computational approaches are suitable for predicting metabolic stability and toxicity?

- Tools :

- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP, CYP450 inhibition, and hERG liability.

- Metabolite Identification : Employ Schrödinger’s MetaSite to simulate Phase I/II metabolism (e.g., oxidation of ethyl group) .

Q. How should researchers resolve contradictions between in vitro potency and in vivo pharmacokinetics?

- Case Study : If high in vitro activity (e.g., nM IC50) does not translate to in vivo efficacy:

Solubility Assessment : Measure kinetic solubility in PBS (target >50 µM). Use co-solvents (e.g., PEG 400) or salt forms if insoluble .

Plasma Stability : Incubate with mouse/human plasma (37°C, 1–24 hrs) and quantify degradation via LC-MS .

Permeability : Perform Caco-2 assay (target Papp >1 × 10⁻⁶ cm/s) .

Q. What strategies mitigate synthetic challenges, such as low yields in oxadiazole formation?

- Troubleshooting :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.